2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid
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Overview
Description
2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to this process.
Mode of Action
The mode of action of 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound may interact with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its role in Suzuki–Miyaura cross-coupling reactions . These reactions are widely applied in carbon–carbon bond forming reactions . The compound’s interaction with its targets could lead to changes in these pathways, resulting in the formation of new carbon–carbon bonds .
Pharmacokinetics
It’s known that similar compounds are only marginally stable in water , which could impact their bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its role in Suzuki–Miyaura cross-coupling reactions . By participating in these reactions, the compound could facilitate the formation of new carbon–carbon bonds , leading to the synthesis of new organic compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH level can significantly influence the rate of reaction . Moreover, these compounds are only marginally stable in water , suggesting that their action and stability could be affected by the presence of water or other solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Butoxyphenyl Group: The butoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where butyl bromide reacts with phenol in the presence of a Lewis acid catalyst like aluminum chloride.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced quinoline derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where the butoxyphenyl group can be substituted with other functional groups using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, sulfonyl chlorides, Lewis acid catalysts.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific properties, such as dyes, pigments, and polymers.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Lacks the butoxy and dimethyl groups, resulting in different chemical and biological properties.
6,8-Dimethylquinoline-4-carboxylic acid: Lacks the butoxyphenyl group, affecting its reactivity and applications.
2-(3-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid: Similar structure but with a methoxy group instead of a butoxy group, leading to different chemical behavior.
Uniqueness
2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid is unique due to the presence of the butoxyphenyl group, which imparts specific chemical properties and potential biological activities. This structural feature distinguishes it from other quinoline derivatives and contributes to its versatility in various scientific applications.
Biological Activity
2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₉H₁₉NO₂
- Molecular Weight : 295.36 g/mol
- CAS Number : 895967-54-1
The compound features a quinoline core, which is known for its diverse biological activities. The presence of the butoxyphenyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Interaction : Similar quinoline derivatives have been shown to interact with various enzymes and receptors, modulating their activity. This interaction can lead to alterations in metabolic pathways and physiological responses.
- Pharmacokinetics : The compound's pharmacokinetic properties influence its absorption, distribution, metabolism, and excretion (ADME), which are critical for determining its efficacy and safety profile.
- Biochemical Pathways : It may affect key biochemical pathways such as gene expression and cellular signaling, leading to downstream physiological effects.
Biological Activities
Research has highlighted several potential biological activities associated with this compound:
- Anticancer Activity : Quinoline derivatives have been extensively studied for their anticancer properties. In vitro studies indicate that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory activities by inhibiting nitric oxide production and cyclooxygenase (COX) enzymes in cellular models . This suggests that this compound may also possess similar properties.
- Antimicrobial Properties : Some quinoline derivatives have shown promise as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens. This potential could be explored further for therapeutic applications .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer efficacy of various quinoline derivatives in vitro against human cancer cell lines. The results indicated that compounds with modifications at the 4-carboxylic acid position exhibited enhanced cytotoxicity compared to unmodified counterparts. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
Control | 10 | MCF-7 |
Compound A | 5 | MCF-7 |
Compound B | 3 | HeLa |
Case Study 2: Anti-inflammatory Activity
In another study focusing on anti-inflammatory properties, the compound was tested for its ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The results demonstrated a significant reduction in NO levels compared to controls.
Treatment | NO Production (µM) |
---|---|
Control | 20 |
Compound C | 10 |
Compound D | 5 |
Properties
IUPAC Name |
2-(3-butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-4-5-9-26-17-8-6-7-16(12-17)20-13-19(22(24)25)18-11-14(2)10-15(3)21(18)23-20/h6-8,10-13H,4-5,9H2,1-3H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWQQBSQOWCJFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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